![molecular formula C6H8NO3S+ B14288940 1-[(Methanesulfonyl)oxy]pyridin-1-ium CAS No. 137838-33-6](/img/structure/B14288940.png)
1-[(Methanesulfonyl)oxy]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methanesulfonyl)oxy]pyridin-1-ium is a chemical compound that consists of a pyridinium cation and a methanesulfonate anion. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(Methanesulfonyl)oxy]pyridin-1-ium can be synthesized through the reaction of pyridine N-oxide with methanesulfonic anhydride. The reaction typically involves dissolving pyridine N-oxide in a solvent such as dichloromethane and adding methanesulfonic anhydride dropwise under stirring conditions . The reaction mixture is then allowed to stir for a specific period, followed by purification to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Methanesulfonyl)oxy]pyridin-1-ium undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridinium moiety can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridinium derivative with an amine substituent.
Aplicaciones Científicas De Investigación
1-[(Methanesulfonyl)oxy]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other derivatives.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Methanesulfonyl)oxy]pyridin-1-ium involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is a good leaving group, facilitating nucleophilic substitution reactions. The pyridinium cation can also participate in redox reactions, influencing various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(Trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate
- 1-{[(Tosyl)oxy]pyridin-1-ium tosylate
Uniqueness
1-[(Methanesulfonyl)oxy]pyridin-1-ium is unique due to its specific combination of a pyridinium cation and a methanesulfonate anion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
137838-33-6 |
|---|---|
Fórmula molecular |
C6H8NO3S+ |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
pyridin-1-ium-1-yl methanesulfonate |
InChI |
InChI=1S/C6H8NO3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3/q+1 |
Clave InChI |
PTQSJRNGWJFVPC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O[N+]1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


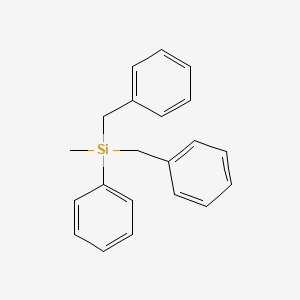
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
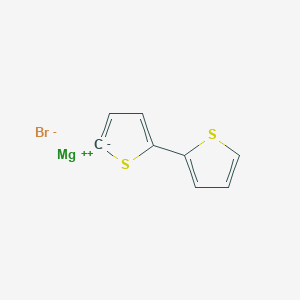
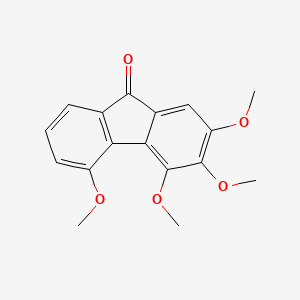

![4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine](/img/structure/B14288893.png)
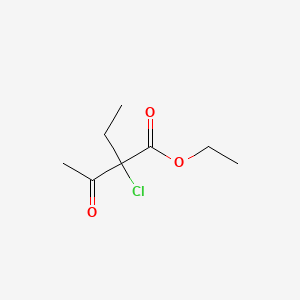
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

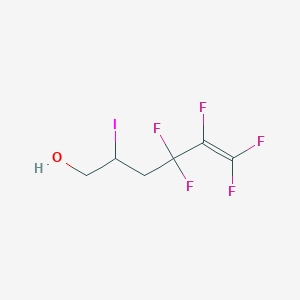
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
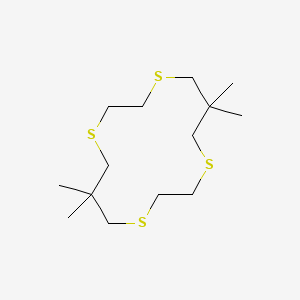
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
